Product packaging for SEN12333(Cat. No.:CAS No. 874450-44-9)

SEN12333

Cat. No.: B589781
CAS No.: 874450-44-9
M. Wt: 339.4 g/mol
InChI Key: XCHIZTUBUXZESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cholinergic Systems in Central Nervous System Function.

The cholinergic system plays a critical role in the central nervous system (CNS), influencing a wide range of functions including learning, memory, attention, arousal, and motivation. wikipedia.orgoup.comnin.nl Acetylcholine (B1216132) (ACh), the primary neurotransmitter of this system, is synthesized in specific neurons and acts on both muscarinic and nicotinic acetylcholine receptors. wikipedia.orgnih.govfrontiersin.org Cholinergic projections from areas like the basal forebrain to the cerebral cortex and hippocampus are crucial for supporting cognitive functions. wikipedia.orgoup.com Dysfunction of the cholinergic system has been associated with cognitive deficits observed in conditions such as Alzheimer's disease. wikipedia.orgoup.comnih.govacs.org

Overview of Nicotinic Acetylcholine Receptors: Subtypes and Physiological Roles.

Nicotinic acetylcholine receptors (nAChRs) are a class of ligand-gated ion channels that respond to acetylcholine and nicotine. nih.govwikipedia.org They are found in the CNS, peripheral nervous system, muscle, and other tissues. wikipedia.org In the CNS, nAChRs are involved in modulating neurotransmitter release, synaptic transmission, and plasticity. amegroups.orgnih.gov Based on their subunit composition and pharmacological properties, nAChRs are categorized into various subtypes. mdpi.comnih.govphysiology.orgacnp.org

Structural and Functional Diversity of nAChR Subunits.

nAChRs are pentameric receptors, meaning they are composed of five subunits arranged around a central ion channel pore. wikipedia.orgplos.org In mammals, 17 genes encoding nAChR subunits have been identified, including nine alpha subunits (α1-α10) and three beta subunits (β1-β4) expressed in the brain. wikipedia.orgacnp.org These subunits can assemble in various combinations to form diverse functional receptor subtypes. mdpi.comamegroups.org The specific subunit composition dictates the receptor's pharmacological properties, ion permeability, and desensitization characteristics. mdpi.comnih.gov The ion channel pore, formed by the M2 helix of each subunit, opens upon agonist binding, allowing the influx of cations. mdpi.complos.org

Specific Role of α7 nAChRs in Neurotransmission and Cognitive Processes.

The α7 nAChR is a unique subtype that forms homopentamers, meaning it is composed entirely of five α7 subunits. amegroups.orgwikipedia.org It is highly expressed in the CNS, particularly in areas crucial for cognition like the hippocampus and cerebral cortex. acs.orgamegroups.orgconsensus.app A key characteristic of α7 nAChRs is their high permeability to calcium ions (Ca²⁺), in addition to sodium (Na⁺) and potassium (K⁺). mdpi.comconicet.gov.ar Activation of α7 nAChRs leads to a rapid, transient influx of Ca²⁺, which can trigger various downstream signaling events, including neurotransmitter release, modulation of neuronal excitability, and synaptic plasticity. nih.govamegroups.orgconsensus.appconicet.gov.ar

The α7 nAChR plays a significant role in cognitive processes such as attention, learning, and memory. wikipedia.orgamegroups.orgwikipedia.orgnih.gov Its involvement in synaptic plasticity, a fundamental mechanism underlying learning and memory, has been demonstrated in various studies. amegroups.orgconsensus.appnih.gov Dysfunction or reduced levels of α7 nAChRs have been observed in conditions associated with cognitive impairment, supporting their importance in these processes. mdpi.comacs.orgwikipedia.orgconsensus.app Beyond their ionotropic function, α7 nAChRs can also engage in metabotropic signaling, activating intracellular pathways like the JAK2-STAT3 pathway, which is involved in anti-inflammatory effects. amegroups.orgnih.govmdpi.com

Rationale for α7 nAChR Agonism as a Therapeutic Strategy in Neurological and Psychiatric Research.

Given the critical role of α7 nAChRs in cognitive function and their implication in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, α7 nAChR agonism has emerged as a promising therapeutic strategy. wikipedia.orgmdpi.comnih.govacs.orgnih.govnih.gov The rationale is that activating or potentiating the function of α7 nAChRs could help ameliorate cognitive impairments and potentially offer neuroprotection. wikipedia.orgmdpi.comnih.govconsensus.appconicet.gov.aracs.org

Preclinical studies with α7 nAChR agonists, including SEN 12333, have shown procognitive and neuroprotective effects in animal models. wikipedia.orgmedchemexpress.comnih.govcaymanchem.com For instance, SEN 12333 has been shown to reverse memory deficits in rat models. caymanchem.com The ability of α7 nAChR agonists to modulate neurotransmitter release and enhance synaptic plasticity underlies their potential to improve cognitive function. nih.govamegroups.orgnih.gov Furthermore, the involvement of α7 nAChRs in anti-inflammatory pathways suggests a potential role in mitigating neuroinflammation, which is implicated in the pathology of several neurological disorders. nih.govamegroups.orgconicet.gov.arnih.govmdpi.comfrontiersin.org

SEN 12333 (WAY-317538) is a potent and selective full agonist at the α7 nAChR. wikipedia.orgmedchemexpress.com It has demonstrated high affinity for rat α7 nAChRs and acts as a full agonist in functional calcium flux studies. medchemexpress.com

Compound NameReceptor Affinity/ActivityEC₅₀ / KᵢReference
SEN 12333Rat α7 nAChR (GH4C1 cells) - Full Agonist (Ca²⁺ flux)1.6 µM (EC₅₀) medchemexpress.com
SEN 12333Rat α7 nAChR (GH4C1 cells) - Binding Affinity260 nM (Kᵢ) medchemexpress.com
SEN 12333Rat α7 nAChR (whole-cell patch-clamp) - Full Agonist12 µM (EC₅₀) medchemexpress.com
AcetylcholineRat α7 nAChR (whole-cell patch-clamp) - Full AgonistSimilar to SEN 12333 medchemexpress.com

Note: EC₅₀ represents the half-maximal effective concentration, and Kᵢ represents the inhibition constant (affinity).

Research findings indicate that SEN 12333 is selective for α7 nAChRs over other related receptors, including α1, α3, and α4β2 subunit-containing nAChRs, as well as the serotonin (B10506) 5-HT₃ receptor. caymanchem.com In a rat model of glaucoma, topical application of SEN 12333 prevented decreases in retinal ganglion cell numbers. caymanchem.comgvsu.edu Additionally, SEN 12333 has been shown to reverse scopolamine- or MK-801-induced memory deficits in rats, indicating procognitive effects. caymanchem.com While initial results for compounds like SEN 12333 have been promising in preclinical studies, further investigation is needed to fully understand their therapeutic potential in humans. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O2 B589781 SEN12333 CAS No. 874450-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIZTUBUXZESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670437
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874450-44-9
Record name WAY-317538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-317538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sen 12333: Academic Characterization As an α7 Nachr Agonist

Classification and Selectivity Profile

SEN 12333 is classified as a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine (B1216132) receptors. wikipedia.org Studies have demonstrated its selectivity for α7 nAChRs over other related receptors, including α1-, α3-, and α4β2 subunit-containing nAChRs. caymanchem.com Furthermore, its selectivity extends to other neurotransmitter receptors, such as the serotonin (B10506) (5-HT) receptor subtype 5-HT3, and a broader panel of 70 additional neurotransmitter, growth factor, and peptide receptors when tested at concentrations up to 10 µM. caymanchem.com This selectivity profile underscores its utility as a tool for investigating the specific roles of the α7 nAChR.

Ligand-Receptor Interactions and Activation Mechanisms

The interaction of SEN 12333 with α7 nAChRs leads to the activation of these receptors, which are crucial for fast synaptic transmission and are predominantly expressed in the central nervous system. The α7 nAChR is a homomeric receptor, meaning it is composed entirely of alpha 7 subunits. Activation by agonists like SEN 12333 contributes to the regulation of intracellular calcium levels, which are important for various cellular functions.

Agonist Affinity and Selectivity for α7 nAChRs

SEN 12333 exhibits high affinity for the α7 nAChR. Research using rat α7 receptors expressed in GH4C1 cells determined a Ki value of 0.26 µM (or 260 nM). medchemexpress.comcaymanchem.com Functional studies have further characterized SEN 12333 as a full agonist at these receptors. medchemexpress.com

Data on the affinity and functional potency of SEN 12333 for α7 nAChRs:

Receptor TargetAssay TypeValueUnitReference
α7 nAChR (rat)Binding Affinity (Ki)0.26µM caymanchem.com
α7 nAChR (rat)Binding Affinity (Ki)260nM medchemexpress.com
α7 nAChR (rat)Functional Agonism (EC50)1.6µM medchemexpress.comcaymanchem.com
α3 nAChR (human)Agonist Activity (IC50)8.5µM medchemexpress.com

Functional Agonism in Calcium Ion Flux Studies

Functional studies, particularly calcium ion flux assays, have been employed to assess the activity of SEN 12333 at α7 nAChRs. These studies measure the influx of calcium ions into cells upon receptor activation, a key downstream effect of α7 nAChR agonism. SEN 12333 has been shown to act as a full agonist in functional Ca2+ flux studies, with an reported EC50 value of 1.6 µM. medchemexpress.comcaymanchem.com This indicates that SEN 12333 is capable of eliciting a maximal functional response from the α7 receptor.

Characteristics of Orthosteric Binding

While the provided text does not explicitly detail experimental evidence proving orthosteric binding for SEN 12333, the characterization as a potent full agonist with high affinity for the α7 nAChR, as discussed in the preceding sections, is consistent with binding at the orthosteric site, which is the primary ligand binding site for agonists like acetylcholine. medchemexpress.com Whole-cell patch-clamp recordings have shown that SEN 12333 activates peak currents and maximal total charges similar to acetylcholine, suggesting a comparable mechanism of activation. medchemexpress.com

Interactions with Other Neurotransmitter Systems and Receptor Subtypes

Functional Antagonism at Histamine (B1213489) H3 Receptors

Data on the interaction of SEN 12333 with the Histamine H3 receptor:

Receptor TargetActivity TypeValueUnitReference
Histamine H3 ReceptorFunctional Antagonism (IC50)103nM medchemexpress.com

Agonist Activity at Human Ganglionic α3 nAChRs.

Beyond its primary activity at α7 nAChRs, academic investigations have also examined the effects of SEN 12333 on other nAChR subtypes, including human ganglionic α3 nAChRs. Research indicates that SEN 12333 exhibits weak agonist activity at human ganglionic α3 nAChRs, with an IC50 of 8.5 μM. medchemexpress.comtocris.combiocrick.com Some studies have also described the compound as acting as a weak antagonist at alpha3-containing receptors.

Comprehensive Receptor Selectivity Assessment.

Comprehensive academic assessment of SEN 12333's receptor selectivity has been conducted to understand its profile across a range of targets. Studies have reported that SEN 12333 is selective for α7 nAChRs over other nicotinic receptor subtypes, including α1-, α3-, and α4β2 subunit-containing nAChRs. caymanchem.com Selectivity has also been observed over the serotonin (5-HT) receptor subtype 5-HT3. caymanchem.com Furthermore, SEN 12333 has been shown to display functional antagonism at histamine H3 receptors, with an IC50 of 103 nM. medchemexpress.comtocris.combiocrick.comnih.gov A broader screening against a panel of 70 additional neurotransmitter, growth factor, and peptide receptors at a concentration of 10 µM indicated selectivity for α7 nAChRs. caymanchem.com

The selectivity profile of SEN 12333 is summarized in the table below:

Receptor TargetActivity TypeMetricValueReference
α7 nAChRAgonistKi260 nM medchemexpress.comtocris.commedkoo.combiocrick.combioscience.co.ukabcam.co.jp
α3 nAChR (Human Ganglionic)Weak Agonist / Weak AntagonistIC₅₀8.5 μM medchemexpress.comtocris.combiocrick.com
Histamine H3 ReceptorFunctional AntagonismIC₅₀103 nM medchemexpress.comtocris.combiocrick.comnih.gov
α1 nAChRNo significant agonist activity reportedN/AN/A caymanchem.com
α4β2 nAChRNo significant agonist activity reportedN/AN/A caymanchem.com
5-HT3 receptorNo significant agonist activity reportedN/AN/A caymanchem.com
Panel of 70+ receptorsNo significant activity reported at 10 µMN/AN/A caymanchem.com

Preclinical Research on Sen 12333 in Models of Neurological Disorders

Investigations in Alzheimer's Disease Experimental Models.

Investigations have been conducted to evaluate the potential of SEN 12333 in experimental models relevant to Alzheimer's disease (AD) wikipedia.orgbiocrick.commedchemexpress.comnih.gov. These studies have aimed to understand its effects on key pathological features and cognitive impairments associated with the disease biocrick.commedchemexpress.comnih.gov.

Modulation of Cholinergic System Dysregulation and Amyloid-Beta Pathology.

SEN 12333's primary mechanism of action involves the α7 nAChR, a receptor integral to the cholinergic signaling pathway that plays a crucial role in cognitive processes such as attention and memory . Cholinergic dysfunction is a significant characteristic of AD, marked by the loss of cholinergic neurons and reduced levels of acetylcholine (B1216132) nih.govmdpi.commdpi.com. α7 nAChRs are notably downregulated in AD, positioning agonists targeting this receptor as potential therapeutic agents medkoo.com. The observed improvements in cognitive deficits induced by cholinergic disruptions, such as those caused by scopolamine (B1681570), further support SEN 12333's modulatory effects on the cholinergic system biocrick.commedchemexpress.com.

Furthermore, the α7 nAChR is implicated in interactions with amyloid-beta (Aβ) peptides, a hallmark of AD pathology mdpi.commdpi.comresearchgate.net. Aβ is found to be co-localized with α7 nAChR in senile plaques, and this interaction is suggested to contribute to neurotoxicity, including neuron apoptosis and a reduction in α7 nAChR expression researchgate.net. Research indicates that agonists of the α7 nAChR, including SEN 12333, could potentially serve as therapeutic agents to address Aβ deposition researchgate.net.

Efficacy in Ameliorating Cognitive Deficits.

Preclinical studies have demonstrated the procognitive efficacy of SEN 12333 in various animal models wikipedia.orgmedkoo.combiocrick.comnih.gov.

SEN 12333 has shown the ability to improve episodic memory in rodent models. In a novel object recognition task in rats, administration of SEN 12333 (3 mg/kg, intraperitoneal injection) resulted in improved episodic memory biocrick.commedchemexpress.com. This improvement was observed not only under conditions of spontaneous forgetting but also in the presence of cognitive disruptions induced by various mechanisms biocrick.commedchemexpress.com.

A notable finding in the preclinical evaluation of SEN 12333 is its capacity to reverse memory deficits induced by pharmacological agents commonly used to model cognitive impairment. SEN 12333 has been shown to reverse memory deficits induced by scopolamine and MK-801 in the novel object recognition test in rats caymanchem.combiocrick.combiomol.comresearchgate.netresearchgate.netresearchgate.net. Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, while MK-801 is an NMDA receptor antagonist that affects glutamatergic signaling, both of which can lead to memory impairments nih.govnih.gov. The ability of SEN 12333 to reverse scopolamine-induced deficits highlights its interaction with cholinergic mechanisms biocrick.commedchemexpress.com. Furthermore, SEN 12333 prevented a scopolamine-induced deficit in a passive avoidance task biocrick.commedchemexpress.com. The reversal of MK-801 induced deficits suggests a modulation of glutamatergic pathways or interaction with NMDA receptors biocrick.commedchemexpress.comnih.gov.

Table 1: Effects of SEN 12333 on Pharmacologically Induced Memory Impairments in Rodent Models

Model of ImpairmentTask UsedObserved EffectRelevant Mechanism ModulatedSource
Scopolamine-inducedNovel Object RecognitionReversal of memory deficitCholinergic caymanchem.combiocrick.combiomol.comresearchgate.net
Scopolamine-inducedPassive Avoidance TaskPrevention of deficitCholinergic biocrick.commedchemexpress.com
MK-801-inducedNovel Object RecognitionReversal of memory deficitGlutamatergic/NMDA receptor caymanchem.combiocrick.combiomol.comresearchgate.netresearchgate.net
Improvement in Episodic Memory Paradigms.

Neuroprotective Efficacy in Disease Models.

SEN 12333 has demonstrated neuroprotective effects in various animal studies wikipedia.orgmedkoo.combiocrick.comnih.gov.

In models designed to induce neuronal damage, SEN 12333 has shown protective capabilities, particularly concerning cholinergic neurons. In quisqualate-lesioned animals, treatment with SEN 12333 (3 mg/kg/day, intraperitoneal injection) resulted in significant protection of choline (B1196258) acetyltransferase-positive neurons in the lesioned hemisphere biocrick.com. Choline acetyltransferase is an enzyme crucial for the synthesis of acetylcholine, and its presence is indicative of cholinergic neurons. This finding suggests that SEN 12333 can help preserve cholinergic neuronal integrity in the face of excitotoxic challenge biocrick.com.

Table 2: Neuroprotective Effect of SEN 12333 in a Cholinergic Lesion Model

Model TypeLesion AgentAssessment of NeuroprotectionObserved EffectSource
Cholinergic Lesion ModelQuisqualateCholine Acetyltransferase (ChAT) positive neuron countSignificant protection of ChAT-positive neurons in the lesioned hemisphere biocrick.com
Role in Preventing Retinal Ganglion Cell Loss in Glaucoma Models.

Information specifically detailing the role of SEN 12333 in preventing retinal ganglion cell loss in glaucoma models was not found in the provided search results. Research on glaucoma models has shown that retinal ganglion cell loss is a critical feature of the disease, with larger cells potentially being more vulnerable in experimental settings. nih.govnih.govarvojournals.orgglaucoma.orgfrontiersin.org However, the direct impact or investigation of SEN 12333 on this specific aspect of glaucoma pathology was not present in the gathered information.

Other Potential Therapeutic Research Applications.

Beyond schizophrenia, SEN 12333 has also been investigated for its potential in other neurological conditions, notably Alzheimer's disease. wikipedia.orgmedchemexpress.comnih.gov Its nootropic and neuroprotective effects observed in animal studies support its exploration for neurodegenerative and neurocognitive disorders. wikipedia.orgopenmedicinalchemistryjournal.com For instance, neuroprotection by SEN12333/WAY-317538 was demonstrated in quisqualate-lesioned animals, where treatment resulted in significant protection of choline acetyltransferase-positive neurons in the lesioned hemisphere. openmedicinalchemistryjournal.com These findings collectively highlight the broader potential therapeutic research applications of SEN 12333 based on its neuroprotective and cognitive-enhancing properties. wikipedia.orgmedchemexpress.comopenmedicinalchemistryjournal.com

Molecular and Cellular Mechanisms of Action of Sen 12333

Elucidation of α7 nAChR-Mediated Signaling Pathways

The α7 nAChR is a homomeric receptor composed of five α7 subunits, forming a pentameric complex. abcam.com Upon binding of an agonist like SEN 12333, the channel opens, facilitating the influx of cations, particularly calcium and sodium. abcam.com This ion flux initiates various downstream signaling cascades.

Regulation of Intracellular Calcium Homeostasis

A key aspect of α7 nAChR activation is its significant permeability to calcium ions. abcam.comunict.itimmunologyresearchjournal.com The influx of Ca2+ through the activated channel plays a crucial role in modulating intracellular calcium levels. In neurons, this calcium influx can contribute to depolarization and the regulation of neuronal excitability. In non-neuronal cells, such as microglia, α7 nAChR activation can induce the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, via the activation of phospholipase C (PLC) mediated by Gαq proteins. nih.govmdpi.com This modulation of intracellular calcium homeostasis is central to many of the downstream effects of α7 nAChR activation. abcam.com

Influence on Neuronal Excitability and Neurotransmitter Release Dynamics

In neuronal contexts, the ionotropic activity of α7 nAChRs, driven by cation influx, influences neuronal excitability. abcam.commdpi.com These receptors are located at presynaptic, postsynaptic, and extrasynaptic sites. frontiersin.org Activation of presynaptic α7 nAChRs can enhance the release of various neurotransmitters, including glutamate (B1630785), dopamine, and GABA, by modulating synaptic vesicle dynamics and elevating intracellular calcium levels at the nerve terminal. frontiersin.orgconicet.gov.ar This modulation of neurotransmitter release is critical for processes such as synaptic plasticity, learning, and memory. abcam.comfrontiersin.org Studies have shown that activation of α7 nAChRs can potentiate hippocampal-prefrontal cortex synapses. nih.gov

Modulation of Neuroinflammation via α7 nAChR Activation

The expression of α7 nAChRs on glial cells, such as microglia and astrocytes, underscores their significant role in modulating neuroinflammation. nih.govabcam.comnih.govmdpi.comunict.itimmunologyresearchjournal.commdpi.com Activation of α7 nAChRs in these cells is a key component of the "cholinergic anti-inflammatory pathway" in the central nervous system. nih.govnih.govmdpi.comimmunologyresearchjournal.commdpi.comnih.gov

Activation of Anti-inflammatory Pathways and Regulation of Cytokine Release

Activation of α7 nAChRs on microglia and astrocytes mediates an anti-inflammatory response. nih.govmdpi.com This occurs through the activation of intracellular signaling cascades, including the Jak2/STAT3 and PI3K/Akt pathways. nih.govnih.govmdpi.commdpi.com These pathways can negatively modulate the activity of nuclear factor (NF)-κB, a key regulator of pro-inflammatory cytokine expression, leading to a reduction in the production of cytokines such as TNFα, IL-1β, and IL-6. nih.govnih.govmdpi.commdpi.commdpi.comnih.gov Conversely, these pathways can positively modulate nuclear factor erythroid 2–related factor 2 (Nrf2), which is involved in regulating antioxidant genes and promoting neuroprotection. nih.govnih.gov

Impact on Microglial Activity and Amyloid-Beta Phagocytosis

Microglia play a critical role in the brain's immune response, and their activity is significantly modulated by α7 nAChRs. nih.govmdpi.comunict.itmdpi.com Activation of microglial α7 nAChRs has been shown to suppress the release of pro-inflammatory molecules. unict.itmdpi.com Furthermore, studies have demonstrated that activation of α7 nAChRs with selective agonists can promote the phagocytosis of amyloid-beta (Aβ) peptides by cultured microglial cells. nih.govunict.itmdpi.comnih.govnih.gov This enhanced clearance of Aβ by microglia is considered a potential neuroprotective mechanism, particularly relevant in the context of Alzheimer's disease. nih.govnih.govunict.itmdpi.comnih.govnih.gov The interaction between Aβ and α7 nAChRs is complex, as Aβ can also bind to these receptors, potentially leading to their internalization and intracellular accumulation of Aβ. nih.gov However, the activation of microglial α7 nAChRs appears to counteract the neuroinflammation induced by Aβ fragments and promote their removal. nih.govunict.it

Data Table: Key Properties of SEN 12333

PropertyValueAssay/ContextSource
Receptor Affinity (Ki)260 nMRat α7 nAChRs expressed in GH4C1 cells medchemexpress.combiocrick.comabcam.com
Functional Agonism (EC50)1.6 μMFunctional Ca2+ flux studies medchemexpress.combiocrick.comabcam.com
Agonist Activity (EC50)12 μMWhole-cell patch-clamp recordings (peak currents) medchemexpress.com
Antagonism (IC50)103 nMHistamine (B1213489) H3 receptors medchemexpress.combiocrick.comaustinpublishinggroup.com
Weak Agonism (IC50)8.5 μMHuman ganglionic α3 nAChRs medchemexpress.combiocrick.comaustinpublishinggroup.com

Engagement of Specific Intracellular Signaling Pathways (e.g., Jak2/STAT3, NF-κB, Nrf2/HO-1)

Activation of α7 nAChRs by agonists like SEN 12333 can engage several intracellular signaling pathways, particularly in non-neuronal cells such as immune and glial cells. nih.govmdpi.com These metabotropic signaling pathways are crucial for mediating the anti-inflammatory and neuroprotective effects associated with α7 nAChR activation. mdpi.com

One key pathway is the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govmdpi.com Activation of α7 nAChR mediates the recruitment and phosphorylation of Jak2. mdpi.com Activated Jak2 then phosphorylates and activates STAT3. mdpi.comresearchgate.net Phosphorylated STAT3 can block the translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) into the cell nucleus, thereby inhibiting NF-κB's binding to DNA. mdpi.comresearchgate.net NF-κB is a transcription factor that coordinates inflammatory responses by regulating the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. mdpi.comphysiology.orgmdpi.com By inhibiting NF-κB, α7 nAChR activation contributes to an anti-inflammatory response. nih.govmdpi.commdpi.com Furthermore, phosphorylated STAT3 can form a dimer that translocates to the nucleus and positively regulates the transcription of suppressor of cytokine signaling 3 (SOCS3). mdpi.comresearchgate.net

Another important pathway influenced by α7 nAChR activation is the Nuclear factor erythroid 2–related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.govmdpi.comresearchgate.net Activation of α7 nAChR has been observed to positively regulate Nrf2 activity. mdpi.com Nrf2 is a transcription factor that coordinates cellular resistance to oxidants by activating the expression of antioxidant genes, including heme oxygenase-1 (HO-1). mdpi.commdpi.comum.edu.my The Nrf2 pathway is mediated by the activation of the PI3K/Akt signaling pathway, which can lead to the nuclear translocation of Nrf2. mdpi.com Once in the nucleus, Nrf2 can bind to DNA and regulate the expression of responsive antioxidant genes. mdpi.commdpi.com This pathway is increasingly recognized for its role in α7 nAChR-mediated neuroprotection. mdpi.com

While direct studies explicitly detailing SEN 12333's engagement with each of these pathways (Jak2/STAT3, NF-κB, Nrf2/HO-1) in isolation were not extensively found, the established role of α7 nAChR agonists in modulating these pathways provides a strong mechanistic basis for SEN 12333's potential effects. Research indicates that α7 nAChR activation, in general, mediates anti-inflammatory responses through the involvement of Jak2/STAT3 and PI3K/Akt pathways, leading to the negative modulation of NF-κB and positive modulation of Nrf2. mdpi.com

Neurotrophic and Synaptogenic Effects Mediated by α7 nAChRs

α7 nAChRs play a significant role in neuronal development and function, contributing to neurotrophic and synaptogenic effects. In rodents, nAChR subunits are detected early in development and their expression increases during post-natal synaptogenesis, indicating a central role in neuroblast migration and synapse formation, as well as neuronal growth and differentiation. mdpi.com

Activation of α7 nAChRs is involved in modulating neurotransmitter release and plasticity, which are fundamental to synaptic function. abcam.com The interplay between α7 nAChRs and other components of the cholinergic system, such as muscarinic acetylcholine (B1216132) receptors, highlights their importance in maintaining synaptic function and plasticity. abcam.com

Studies have investigated the procognitive and neuroprotective activity of α7 nAChR agonists, suggesting their potential in treating neurodegenerative and cognitive disorders. wikipedia.orgmedchemexpress.comnih.gov For instance, SEN 12333 has shown neuroprotective effects in animal models of cholinergic degeneration. It has also been shown to improve episodic memory and prevent memory deficits in rodent models. caymanchem.commedchemexpress.comscielo.br While these effects are strongly linked to α7 nAChR activation, the precise downstream mechanisms mediating direct neurotrophic and synaptogenic effects specifically of SEN 12333 require further detailed investigation. However, the known involvement of α7 nAChRs in these processes provides a strong basis for the observed cognitive and neuroprotective outcomes. wikipedia.orgmedchemexpress.comnih.govscielo.br

Structure Activity Relationship Sar Studies and Analogue Development of Sen 12333

Initial Structure-Activity Relationship Investigations Leading to SEN 12333

SEN 12333 emerged from initial SAR investigations as a novel α7 nAChR agonist wikipedia.org. It was identified through a screening program and subsequent structural modifications . While not the most potent compound in its initial series, SEN 12333 was selected for further development due to its high selectivity over related receptors, ease of synthesis, and favorable in vivo characteristics, including good oral bioavailability and brain penetration wikipedia.org. The SAR and biological evaluation of the series of compounds leading to SEN 12333 have been discussed in detail medkoo.com.

Impact of Structural Modifications on α7 nAChR Affinity and Selectivity

Structural modifications to the SEN 12333 scaffold have been explored to understand their impact on α7 nAChR affinity and selectivity medchemexpress.com. These studies have provided insights into the molecular determinants of interaction with the receptor. SEN 12333 itself demonstrates high affinity for rat α7 receptors, with a reported Ki of 260 nM, and acts as a full agonist in functional calcium flux studies with an EC50 of 1.6 μM medchemexpress.comabcam.co.jp. It exhibits selectivity over other nicotinic receptor subtypes, such as α1, α3, and α4β2, as well as the 5-HT3 receptor caymanchem.com.

Consequences of Linker Length Alterations on Pharmacological Properties

Alterations to the length of the alkyl linker chain within the SEN 12333 structure have significant consequences for its pharmacological properties medchemexpress.comnih.gov. Studies involving contracted or elongated alkyl chains have been conducted nih.gov. While molecular docking studies predicted similar binding poses for most analogues, in vitro competition binding assays revealed notable differences in binding affinities, spanning more than an order of magnitude (Ki range of 0.50 to >10 μM) nih.gov. Interestingly, only the parent compound, SEN 12333, consistently exhibited functional activity at the α7 nAChR in these linker length studies nih.gov.

Exploration of Novel Chemotypes and Scaffold Modifications

The exploration of novel chemotypes and modifications to the core scaffold of SEN 12333 has been pursued to identify compounds with improved α7 nAChR activity and selectivity medchemexpress.comresearchgate.net. This includes investigations into variations of the amide bond and modifications to the biaryl system medkoo.com. The morpholine (B109124) ring has also been replaced with other small azacycles in SAR studies researchgate.net. These efforts have aimed to determine the optimal structural requirements for binding affinities at α7 nAChRs by incorporating known structural motifs medkoo.comnih.govresearchgate.net.

Development and Characterization of More Potent Analogues

Structure-activity relationship studies of SEN 12333 analogues have led to the identification and characterization of more potent compounds nih.govtocris.com. For instance, compound 45, an analogue of SEN 12333, was identified as a potent and selective α7 nAChR agonist with enhanced affinity and improved physicochemical properties compared to the parent compound nih.govresearchgate.net. The development of such analogues is a continuous process aimed at optimizing the pharmacological profile for potential therapeutic applications.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
SEN 1233345484303
WAY-31753845484303
Acetylcholine (B1216132)187
Methyllycaconitine (MLA)104828
Tropisetron5577
RG348711869309
TC-561911323306
PNU-2829079928054
AR-R17779104774
TC561911323306
Scopolamine (B1681570)8464
MK-80153515
Quisqualate1054
WYE-103914 (SEN34625)24859165
PNU-2829079928054
NS674011502439
Compound 45 (SEN12333 analogue)Not readily available in search results

Data Table: Affinity and Functional Activity of SEN 12333

Receptor TargetAssay TypeSpeciesValueUnitReference
α7 nAChRBinding AffinityRat260nM medchemexpress.comabcam.co.jp
α7 nAChRFunctional (Ca2+ flux)GH4C1 cells (rat receptor)1.6μM caymanchem.commedchemexpress.com
α7 nAChRFunctional (peak currents)Whole-cell patch-clamp12μM medchemexpress.com
Histamine (B1213489) H3Functional Antagonism-103nM medchemexpress.combiocrick.com
α3 nAChRFunctional AgonismHuman ganglionic8.5μM medchemexpress.combiocrick.com

Methodological Approaches in Sen 12333 Research

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to investigate the direct effects of SEN 12333 on cells and receptors. These approaches are crucial for understanding the compound's affinity, efficacy, and selectivity.

Cell Culture Models for Receptor Expression and Functional Assays (e.g., GH4C1 cells)

Cell culture models are widely used to express specific receptors and conduct functional assays. GH4C1 cells, which express the rat α7 nAChR, have been a key model system in SEN 12333 research medchemexpress.combiocrick.comchemsrc.comarctomsci.commedchemexpress.cn. These cells allow for the assessment of SEN 12333's agonist activity at the α7 nAChR.

Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp Recordings)

Electrophysiology, particularly whole-cell patch-clamp recordings, is used to measure the electrical currents flowing through ion channels, such as nAChRs, upon activation by a compound like SEN 12333 rndsystems.commoleculardevices.comuk.compressbooks.pub. This technique provides detailed information about the functional response of the receptor. In whole-cell patch-clamp recordings, SEN 12333 has been shown to activate peak currents and maximal total charges similar to acetylcholine (B1216132), with an EC50 of 12 μM medchemexpress.comchemsrc.comarctomsci.com.

Calcium Ion Flux Assays

Calcium ion flux assays are functional assays that measure the influx of calcium ions into cells upon activation of calcium-permeable ion channels like the α7 nAChR nih.govnih.gov. These assays are used to determine the efficacy of agonists. SEN 12333 acts as a full agonist in functional Ca2+ flux studies, with an EC50 of 1.6 μM medchemexpress.combiocrick.comchemsrc.comarctomsci.com. This indicates that SEN 12333 effectively activates the α7 nAChR, leading to calcium influx.

Radioligand Binding Assays and Receptor Selectivity Profiling

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor and to assess its selectivity across a range of receptors nih.govmesoscale.com. These assays involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by the test compound. SEN 12333 displays high affinity for the rat α7 nAChRs expressed in GH4C1 cells, with a Ki of 260 nM medchemexpress.combiocrick.comchemsrc.comarctomsci.com. Selectivity profiling has shown that SEN 12333 does not exhibit significant agonist activity at other nicotinic receptors tested and acts as a weak antagonist at α3-containing receptors and histamine (B1213489) H3 receptors medchemexpress.combiocrick.comchemsrc.comarctomsci.comgvsu.edu. At a concentration of 10 μM, no detectable inhibition binding was measured for a panel of neurotransmitter and bioactive peptide receptors .

Interactive Data Table: In Vitro Activity of SEN 12333

Assay TypeModel System / ReceptorParameterValueCitation
Calcium Ion Flux AssayRat α7 nAChR in GH4C1 cellsEC501.6 μM medchemexpress.combiocrick.comchemsrc.comarctomsci.com
Whole-Cell Patch-ClampRat α7 nAChR in GH4C1 cellsEC5012 μM medchemexpress.comchemsrc.comarctomsci.com
Radioligand Binding AssayRat α7 nAChR in GH4C1 cellsKi260 nM medchemexpress.combiocrick.comchemsrc.comarctomsci.com
Functional AssayHistamine H3 receptorsIC50103 nM medchemexpress.comchemsrc.comarctomsci.comrndsystems.com
Functional AssayHuman ganglionic α3 nAChRsIC508.5 μM medchemexpress.comchemsrc.comarctomsci.comrndsystems.com

In Vivo Animal Model Systems

In vivo studies using animal models are essential for evaluating the effects of SEN 12333 in a complex biological system and assessing its potential therapeutic efficacy in conditions relevant to human disease.

Rodent Models of Cognitive Impairment

Rodent models are widely used to study cognitive function and evaluate potential treatments for cognitive deficits nih.gov. SEN 12333 has been investigated in rodent models of cognitive impairment to assess its procognitive effects medchemexpress.comwikipedia.orgarctomsci.commedchemexpress.cn. Studies have shown that SEN 12333 improves episodic memory in a novel object recognition task in rats under conditions of spontaneous forgetting and cognitive disruptions induced by glutamatergic or cholinergic mechanisms medchemexpress.comarctomsci.com. It also prevented a scopolamine-induced deficit in a passive avoidance task medchemexpress.comarctomsci.com. In models targeting other cognitive domains, such as attention and perceptual processing, SEN 12333 normalized the apomorphine-induced deficit of prepulse inhibition . Neuroprotection by SEN 12333 has also been demonstrated in quisqualate-lesioned animals, where treatment resulted in significant protection of choline (B1196258) acetyltransferase-positive neurons biocrick.comrndsystems.com.

Neurodegenerative Disease Models (e.g., Quisqualate-lesioned animals, Glaucoma models)

Animal models are crucial in preclinical research to simulate aspects of human neurodegenerative diseases and evaluate the potential of therapeutic compounds like SEN 12333.

Quisqualate-lesioned animals: This model involves inducing cholinergic degeneration using quisqualic acid, an excitotoxic amino acid that acts as a potent agonist of AMPA, kainate, and group I metabotropic glutamate (B1630785) receptors, leading to neuronal damage. biocrick.comwikipedia.org SEN 12333 has demonstrated neuroprotective activity in rodent models of quisqualic acid-induced cholinergic degeneration. biocrick.com Treatment with SEN 12333 (3 mg/kg/day i.p.) resulted in significant protection of choline acetyltransferase-positive neurons in the lesioned hemisphere in quisqualate-lesioned animals.

Glaucoma models: Glaucoma is characterized by progressive loss of retinal ganglion cells (RGCs). mdpi.com In a rat model of glaucoma induced by injecting hypertonic saline into episcleral veins to increase intraocular pressure, topical application of SEN 12333 prevented decreases in the number of retinal ganglion cells in a concentration-dependent manner. caymanchem.comcaymanchem.combertin-bioreagent.com While several α7 nAChR agonists showed neuroprotective effects in this model, SEN 12333 provided a lesser degree of neuroprotection compared to PHA-543613 and PNU-282987, which might be attributed to differences in activity at the target receptor or action at other receptors. gvsu.edu SEN 12333 is classified as a partial α7 agonist with affinities for other receptor types, including functional antagonism at histamine H3 receptors and weak agonist activity at α3 nAChRs. gvsu.edu

Models of Psychiatric Conditions

SEN 12333 has also been investigated in animal models relevant to psychiatric conditions, particularly those involving cognitive deficits.

SEN 12333 has been used in research related to Alzheimer's disease and schizophrenia, conditions where α7 nAChR modulation is considered a potential therapeutic strategy for cognitive dysfunction. medchemexpress.commdpi.com

In models targeting cognitive domains such as attention and perceptual processing, SEN 12333 has been shown to normalize deficits in prepulse inhibition (PPI) induced by pharmacologic agents like apomorphine. nih.gov PPI is a measure of sensorimotor gating, which is often impaired in psychiatric disorders like schizophrenia. nih.govnih.gov

SEN 12333 (3 mg/kg) has been reported to reverse scopolamine- or MK-801-induced memory deficits in the novel object recognition test in rats. medchemexpress.comcaymanchem.com It also prevented a scopolamine-induced deficit in a passive avoidance task. medchemexpress.com

Advanced Neurobiological Research Techniques

Understanding the effects of compounds like SEN 12333 at a fundamental level requires the application of advanced neurobiological research techniques.

Molecular Neuroscience Approaches

Molecular neuroscience techniques are employed to study the interactions of SEN 12333 with its primary target, the α7 nAChR, and downstream molecular events.

Studies have characterized SEN 12333 as a potent and selective agonist for α7 nAChRs, with a reported Ki of 0.26 µM (260 nM) at rat α7 nAChRs. medchemexpress.comcaymanchem.com

Functional studies, such as Ca2+ flux assays, have shown SEN 12333 to be a full agonist at α7 nAChRs with an EC50 of 1.6 µM in GH4C1 cells expressing the rat receptor. medchemexpress.comcaymanchem.com

In whole-cell patch-clamp recordings, SEN 12333 activates peak currents and maximal total charges similar to acetylcholine, with an EC50 of 12 µM. medchemexpress.com

Beyond α7 nAChRs, SEN 12333 also exhibits functional antagonism at histamine H3 receptors (IC50 = 103 nM) and weak agonist activity at human ganglionic α3 nAChRs (IC50 = 8.5 µM). medchemexpress.combiocrick.com

Molecular docking studies have been used to evaluate the predicted binding of ligands based on the SEN 12333 structure against a homology model of the α7 nAChR subtype. biocrick.com

Electrophysiological Recordings at the Single Neuron Level

Electrophysiology is the study of electrical properties of biological cells and tissues, including the electrical activity of neurons. wikipedia.org Single-unit recording, where an electrode detects the activity of one or a few neurons, is a technique used to understand how individual neurons process information. wikipedia.orgelifesciences.orgmassgeneral.org While direct studies of SEN 12333 using single-neuron electrophysiological recordings were not explicitly found in the provided snippets, this technique is fundamental in studying neuronal activity and the effects of neuroactive compounds. Whole-cell patch-clamp recordings, a type of electrophysiological recording, have been used to characterize the functional activity of SEN 12333 on α7 nAChRs. medchemexpress.com Single neurons can be cultured on microelectrode arrays for electrophysiological analysis. frontiersin.org

Genetic and Epigenetic Studies Pertaining to α7 nAChR Expression and Function

Genetic and epigenetic factors can influence the expression and function of α7 nAChRs, which are the primary target of SEN 12333.

The gene encoding the α7 subunit (CHRNA7) harbors a high degree of variability and polymorphism. nih.govnih.gov

Studies have investigated the expression levels of α7 nAChRs in the context of neurodegenerative diseases like Alzheimer's disease, finding decreased expression levels in the brains of patients with AD compared to healthy controls. nih.gov

A single nucleotide polymorphism affecting the α7 nAChR promoter and 5ʹUTR has been identified as potentially protective against Alzheimer's disease, suggesting that increased α7 nAChR expression might improve cholinergic neurotransmission and decrease susceptibility to AD. nih.gov

Genetic and genomic approaches are considered valuable in neurodegenerative disease research. wellcomeconnectingscience.org

Calcium cell signaling mediated by nAChRs can regulate gene expression in neurons, influencing transcription factors involved in memory and learning. mdpi.com

Translational Research and Future Directions for Sen 12333 Research

Bridging Preclinical Findings to Clinical Translation.

Translating preclinical findings for compounds like SEN 12333 into clinical applications involves a series of critical steps. Preclinical studies, utilizing both in vitro and in vivo models, are essential for evaluating a compound's potential. tracercro.com For SEN 12333, preclinical research has shown promising results in animal models, including improvements in episodic memory and the prevention of cognitive disruptions induced by glutamateric or cholinergic mechanisms. medchemexpress.comcaymanchem.com It has also demonstrated neuroprotective activity in a quisqualate lesion model. nih.gov

Key aspects of preclinical evaluation for translation include assessing binding properties, particularly the affinity and activity at the target receptor (α7 nAChR in this case), and evaluating in vivo efficacy in relevant animal models that ideally exhibit some degree of phenomenological similarity to the human conditions being targeted. tracercro.comnih.gov SEN 12333 has shown high affinity for rat α7 nAChRs and acts as a full agonist in functional studies. medchemexpress.commedchemexpress.com Its ability to improve memory deficits in rat models supports its potential as a therapeutic agent for cognitive disorders. medchemexpress.comcaymanchem.com

However, bridging the gap to clinical trials requires navigating challenges such as the selection of appropriate endpoints for measuring tolerability and efficacy in humans, considering how drug distribution and metabolism will be assessed, and addressing regulatory requirements. bnos.org.uk While SEN 12333 has shown excellent brain penetration and oral bioavailability in preclinical studies, which are favorable pharmacokinetic properties for a central nervous system drug, there are currently no publicly listed clinical trials specifically investigating this agonist as a therapeutic medication. wikipedia.orgnih.gov This highlights a gap in the translational pathway for SEN 12333 despite promising preclinical data.

Challenges and Opportunities in α7 nAChR Agonist Development for Therapeutic Applications.

The development of α7 nAChR agonists like SEN 12333 for therapeutic use presents both significant opportunities and notable challenges. The α7 nAChR is a compelling target due to its critical role in cognitive processes, neurotransmitter release, synaptic plasticity, and anti-inflammatory pathways. nih.gov Its involvement in conditions like AD, schizophrenia, and Parkinson's disease underscores its therapeutic potential. medchemexpress.comnih.govmdpi.comnih.govoup.com

One significant challenge in developing α7 nAChR agonists is the rapid desensitization of the receptor upon prolonged exposure to agonists. plos.org This property initially raised concerns about their clinical applicability. plos.org While animal models have not consistently shown the development of tolerance to the procognitive effects of agonists, optimizing dosing regimens to minimize desensitization in humans remains a crucial consideration. oup.complos.org The complex dose-effect relationship, often exhibiting an inverted U-shaped response curve where higher doses can be less effective, further complicates dose selection in clinical trials. oup.com

Another challenge lies in the translational validity of animal models used in preclinical research. nih.govnih.gov While rodent models are valuable, their behavioral repertoire and brain anatomy differ from humans, potentially limiting the predictability of preclinical findings for clinical outcomes, particularly in complex neuropsychiatric disorders. nih.gov The confounding effects of polypharmacy and the chronic drug history of patients in clinical trials also pose challenges in evaluating the true efficacy of α7 nAChR ligands. nih.gov

Despite these challenges, opportunities exist in refining clinical trial designs, identifying functional biomarkers to better assess target engagement and patient stratification, and utilizing non-invasive neuroimaging methods like fMRI to investigate how these compounds affect neural circuitry. nih.govoup.com Exploring a wider range of doses and frequencies in both preclinical and clinical studies could also help optimize therapeutic outcomes. nih.gov The development of positive allosteric modulators (PAMs), which enhance receptor activity without causing direct activation and potentially reduce desensitization, represents an alternative strategy that has garnered attention, although clinical data for α7 nAChR PAMs are still limited. nih.govnih.govoup.complos.org

Integration with Other Therapeutic Strategies for Complex Neurological Disorders.

Integrating α7 nAChR agonists like SEN 12333 with other therapeutic strategies holds potential for addressing the multifaceted nature of complex neurological disorders. Many neurological conditions involve multiple pathological pathways, and a monotherapy approach may not be sufficient for optimal treatment. mdpi.com

For instance, in Alzheimer's disease, which involves cholinergic dysfunction, amyloid-beta pathology, and neuroinflammation, combining α7 nAChR agonism with existing treatments like acetylcholinesterase inhibitors (AChEIs) could offer synergistic benefits. nih.gov α7 nAChR agonists may exert pro-cognitive effects by stimulating the cholinergic pathway, modulating inflammation, and potentially buffering the effects of amyloid pathology. nih.gov

Furthermore, α7 nAChRs are involved in the cholinergic anti-inflammatory pathway, suggesting a role in mitigating neuroinflammation, a common feature across many neurological disorders, including Parkinson's disease and chronic pain. nih.govmdpi.commdpi.comfrontiersin.org Integrating α7 nAChR agonists with anti-inflammatory agents or therapies targeting specific neuroinflammatory pathways could enhance therapeutic outcomes. Preclinical studies suggest that α7 nAChR activation can reduce microglial activation and enhance neuronal survival, which are relevant mechanisms in neurodegenerative diseases. mdpi.com

The concept of "multitarget-directed ligands" or "multifunctional" compounds is gaining traction in drug discovery for complex disorders. nih.gov While SEN 12333 is primarily characterized as a selective α7 nAChR agonist, exploring its potential interactions or synergistic effects with other therapeutic classes used in neurological disorders, such as dopaminergic agents in Parkinson's disease or agents targeting protein aggregation or neurotransmitter systems, could reveal novel combination strategies. mdpi.com

Innovative drug delivery approaches, such as pharmaceutical 3D printing combined with nanomaterials, are also being explored to enhance the delivery of therapeutic agents across the blood-brain barrier and provide controlled release, which could be beneficial for combination therapies targeting the central nervous system. nih.gov

Potential for Repurposing and Multifunctional Therapeutic Applications.

The potential for repurposing SEN 12333 or exploring its multifunctional therapeutic applications stems from the diverse roles of α7 nAChRs beyond cognitive function. Repurposing, or finding new clinical uses for existing or previously investigated compounds, is an increasingly popular approach in drug discovery. nih.gov

While SEN 12333 was initially investigated for AD and schizophrenia, the involvement of α7 nAChRs in other physiological and pathological processes suggests potential applications in different disease areas. medchemexpress.comwikipedia.org For example, α7 nAChRs play a role in the cholinergic anti-inflammatory pathway, which has implications for inflammatory conditions beyond the central nervous system. nih.govmdpi.com

Preclinical evidence suggests that potentiation of α7 nAChRs can attenuate pain behaviors in models of chronic pain, largely by alleviating neuroinflammation. frontiersin.org This opens up the possibility of repurposing α7 nAChR agonists like SEN 12333 for chronic pain management, potentially offering an alternative to opioids with their associated side effects. frontiersin.org

Furthermore, α7 nAChRs are expressed in various non-neuronal tissues, including immune cells, where they modulate inflammatory responses. nih.gov This broad expression pattern hints at the potential for multifunctional applications, where a single compound could exert therapeutic effects through different mechanisms in various organ systems. While SEN 12333 is primarily known for its central nervous system effects, further research into its activity and potential therapeutic benefits in peripheral tissues and inflammatory conditions could uncover new avenues for its use.

The concept of multifunctional compounds, which interact with multiple targets or pathways relevant to a disease, is particularly relevant for complex disorders. nih.gov Although SEN 12333 is considered a selective α7 agonist, some sources mention it also displays functional antagonism at histamine (B1213489) H3 receptors and weak agonist activity at human ganglionic α3 nAChRs at certain concentrations. medchemexpress.com While its primary mechanism is α7 agonism, these additional interactions, if significant in vivo, could contribute to a broader therapeutic profile and warrant further investigation in the context of multifunctional applications.

Identification of Unexplored Research Avenues and Gaps in Current Knowledge Regarding SEN 12333.

Despite the preclinical research on SEN 12333, several unexplored research avenues and gaps in current knowledge remain. A significant gap is the lack of publicly available data from clinical trials specifically evaluating SEN 12333 in humans. While its preclinical profile is promising, the transition to clinical efficacy and safety in patient populations is a critical step that has not been reported publicly. nih.gov

The precise mechanisms underlying the long-lasting cognitive effects observed with some nAChR agonists in animal models, which can outlast the presence of the compound, are not fully understood. plos.org While increased receptor numbers have been hypothesized, a direct correlation between α7 nAChR levels and cognitive performance has not been definitively established. plos.org Further research is needed to elucidate the sustained effects of SEN 12333 and other α7 agonists.

The potential for α7 nAChR agonists to interact with or be influenced by genetic variations in cholinergic system genes, such as CHRNA7 (encoding the α7 subunit) and CHRFAM7A, represents another area requiring more investigation. mdpi.com Understanding how genetic polymorphisms might affect receptor expression, function, and ultimately, therapeutic response to SEN 12333 could pave the way for personalized medicine approaches and patient stratification in future studies. mdpi.com

While preclinical studies have explored the effects of SEN 12333 in specific disease models, its potential therapeutic utility in a wider range of neurological and inflammatory conditions where α7 nAChRs are implicated warrants further exploration. Conditions such as chronic pain, traumatic brain injury, or other neuroinflammatory disorders could be potential areas for investigation. frontiersin.org

Q & A

Q. How should researchers align SEN 12333 studies with ethical guidelines for novel compound testing?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies. Use the “3Rs” framework (Replacement, Reduction, Refinement) to minimize animal use. For human cell lines, ensure compliance with GDPR or HIPAA for data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SEN12333
Reactant of Route 2
Reactant of Route 2
SEN12333

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.